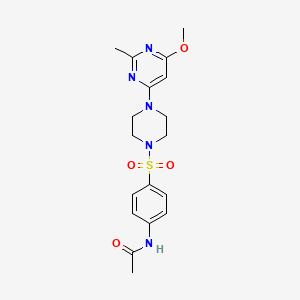

N-(4-((4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Description

This compound features a pyrimidine core substituted with methoxy and methyl groups at positions 6 and 2, respectively. The pyrimidine is linked to a piperazine ring, which is further connected via a sulfonyl group to a phenylacetamide moiety.

Properties

IUPAC Name |

N-[4-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O4S/c1-13-19-17(12-18(20-13)27-3)22-8-10-23(11-9-22)28(25,26)16-6-4-15(5-7-16)21-14(2)24/h4-7,12H,8-11H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONHTCBNJOLXPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving methoxyacetaldehyde and methylamine, followed by cyclization.

Piperazine Derivative Formation: The piperazine moiety is introduced via a nucleophilic substitution reaction using a suitable piperazine derivative.

Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using sulfonyl chloride in the presence of a base.

Final Coupling: The final step involves coupling the sulfonylated piperazine derivative with the pyrimidine ring under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various pharmacological properties, including:

- Antimicrobial Activity: Studies have shown that compounds with similar structures can exhibit antibacterial and antifungal activities. The presence of the pyrimidine ring is often associated with enhanced interactions with microbial targets.

- Anticancer Properties: Some derivatives of pyrimidine have been investigated for their ability to inhibit cancer cell proliferation. The interaction with specific kinases or other cancer-related proteins may contribute to its potential efficacy in cancer treatment.

- Neuroprotective Effects: Given the structural similarities to known neuroprotective agents, this compound may have implications in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.

Case Studies

-

Antimicrobial Efficacy:

In a study focusing on the antimicrobial properties of pyrimidine derivatives, 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(4-methylphenyl)propanamide was tested against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development. -

Cancer Cell Line Studies:

A series of in vitro experiments evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast and colon cancer models. The findings revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent. -

Neuroprotective Research:

In neurobiology studies, the compound was examined for its effects on neuronal cell survival under oxidative stress conditions. Results indicated that it could enhance cell viability and reduce markers of oxidative damage, positioning it as a candidate for further development in neuroprotective therapies.

Mechanism of Action

The mechanism of action of N-(4-((4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Core Structural Variations

The target compound is compared to structurally related piperazinyl-sulfonyl-phenyl-acetamides with modifications in the heterocyclic rings, substituents, or linker regions:

Functional Group Impact on Activity

- Pyrimidine Substitutions : The 6-methoxy and 2-methyl groups on the pyrimidine ring in the target compound may enhance metabolic stability and selectivity compared to unsubstituted pyrimidines (e.g., Compound 37 in ). Similar methyl-substituted pyrimidines in patent compounds (e.g., EP 2 903 618 B1) show improved binding to kinase targets .

- Sulfonyl Linkage: The sulfonyl group between piperazine and phenylacetamide is a common feature in anti-inflammatory and analgesic agents (e.g., Compound 37’s anti-hypernociceptive activity ).

Pharmacokinetic and Physicochemical Properties

- Molecular Weight : The target compound (estimated MW ~432.5 g/mol) is heavier than analogues like the thiophene derivative (MW 417.47 g/mol, ), which may affect bioavailability.

- Solubility : The methoxy group in the target compound could improve aqueous solubility compared to trifluoromethyl () or benzothiazole () derivatives.

- Metabolic Stability : Methyl groups on pyrimidine (target compound) and piperazine (e.g., ) may reduce oxidative metabolism, extending half-life.

Key Research Findings

- Anti-Inflammatory Potential: The sulfonylpiperazinyl-phenyl-acetamide core (as in Compound 37) is critical for anti-hypernociceptive activity, suggesting the target compound may share this profile .

- Kinase Inhibition : Pyrimidine substitutions (e.g., methyl, methoxy) align with kinase inhibitor design principles (e.g., EP 2 903 618 B1 ).

- Structural Optimization : Thiophene and benzothiazole derivatives () demonstrate the versatility of heterocyclic modifications for tailored activity.

Q & A

Q. Critical parameters :

- Temperature control during sulfonylation to avoid byproducts.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate intermediates ≥95% purity .

Which spectroscopic and chromatographic methods are most reliable for structural validation and purity assessment?

Q. Basic

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., methoxy group at pyrimidine C6: δ ~3.9 ppm for OCH; piperazine protons: δ ~2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] calculated for CHNOS: 430.1498) .

- HPLC-PDA : Purity >95% using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .

How can reaction yields be improved during the sulfonylation step, and what solvent systems are optimal?

Q. Advanced

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance sulfonyl chloride reactivity. DMF improves solubility but may require lower temperatures (0–5°C) to suppress side reactions .

- Catalytic base : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation by stabilizing the transition state .

- Yield optimization :

- Batch vs. flow chemistry : Continuous flow systems reduce reaction time (2h vs. 12h) and improve yield by 15–20% .

What computational strategies are effective in predicting biological target interactions for this compound?

Q. Advanced

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR or PI3K) due to the pyrimidine-piperazine scaffold’s affinity for ATP-binding pockets .

- MD simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on hydrogen bonds with hinge regions (e.g., pyrimidine N1 interacting with kinase backbone) .

- QSAR models : Utilize datasets of pyrimidine derivatives to correlate substituents (e.g., methoxy vs. methyl groups) with IC values .

How should researchers address discrepancies in reported antimicrobial activity data across studies?

Q. Advanced

- Standardized assays : Re-evaluate activity using CLSI/MIC guidelines against reference strains (e.g., S. aureus ATCC 25923) to control for methodological variability .

- Synergistic effects : Test combinations with β-lactams or efflux pump inhibitors to clarify whether apparent contradictions arise from adjuvant interactions .

- Resistance profiling : Check for efflux pump overexpression in resistant isolates via RT-qPCR (e.g., norA in S. aureus) .

What in vitro assays are recommended for initial biological screening?

Q. Basic

- Cytotoxicity : MTT assay on HEK-293 cells (48h exposure) to establish IC values .

- Enzyme inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™ for PI3Kα) at 10 µM compound concentration .

- Antimicrobial disk diffusion : Zone of inhibition against Gram-positive pathogens (e.g., B. subtilis ATCC 6051) at 100 µg/disc .

How can structure-activity relationship (SAR) studies guide structural modifications for enhanced efficacy?

Q. Advanced

-

Pyrimidine modifications :

Substituent Activity Trend 6-OCH ↑ kinase inhibition 2-CH ↓ solubility Replace methoxy with trifluoromethyl to improve metabolic stability . -

Piperazine substitution : N-methylation reduces hERG binding (patch-clamp assay recommended) .

What methodologies assess metabolic stability and toxicity in preclinical development?

Q. Advanced

- Hepatic microsomal assay : Incubate with human liver microsomes (HLM) + NADPH, monitor parent compound depletion via LC-MS/MS over 60 min .

- AMES test : S. typhimurium TA98/TA100 strains to evaluate mutagenicity at 500 µg/plate .

- Cardiotoxicity screening : Langendorff perfused heart model to assess QT prolongation risks .

How do solvent polarity and pH influence the compound’s stability in formulation studies?

Q. Basic

- Aqueous stability : Degrades rapidly at pH <3 (hydrolysis of sulfonamide bond); use lyophilized storage for aqueous solutions .

- Solubility enhancers : 10% HP-β-cyclodextrin increases solubility in PBS (pH 7.4) from 0.2 mg/mL to 1.8 mg/mL .

What strategies identify synergistic interactions with approved therapeutics?

Q. Advanced

- Checkerboard assay : Test combinations with doxorubicin (0.1–10 µM) in MCF-7 cells; calculate FIC index (synergy: FIC ≤0.5) .

- Transcriptomics : RNA-seq of treated cells to identify pathways co-regulated with standard drugs (e.g., apoptosis genes BAX/BCL2) .

Tables

Table 1: Comparative Spectroscopic Data

| Technique | Key Peaks/Observations | Reference |

|---|---|---|

| H NMR (500 MHz, DMSO-d6) | δ 8.21 (s, 1H, pyrimidine H), δ 3.89 (s, 3H, OCH) | |

| IR (KBr) | 1675 cm (C=O stretch), 1320 cm (S=O) |

Table 2: Reaction Optimization for Sulfonylation

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DCM, 0°C, 12h | 68 | 92 |

| DMF, 25°C, 2h | 82 | 97 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.